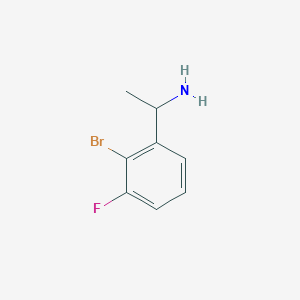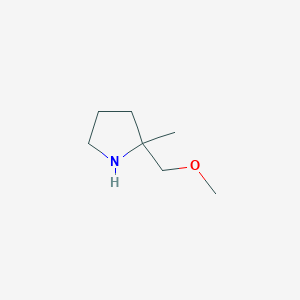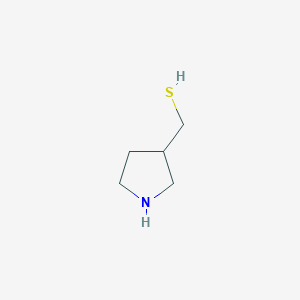![molecular formula C9H10F2O B13550485 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluorotricyclo[3210,2,7]octane-1-carbaldehyde is a unique organic compound characterized by its tricyclic structure and the presence of two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a fluorinated aldehyde under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid.
Reduction: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the fluorine atoms.
Tricyclo[3.2.1.0,2,7]octane derivatives: These compounds have a similar tricyclic framework but may have different substituents.
Uniqueness: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
8,8-difluorotricyclo[3.2.1.02,7]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H10F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h4-7H,1-3H2 |
Clé InChI |
IIFZERVHNSQICL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C2(C(C1C3)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


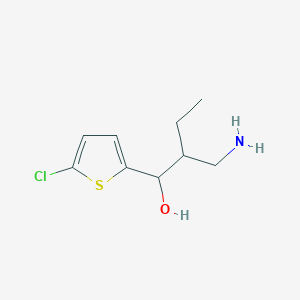
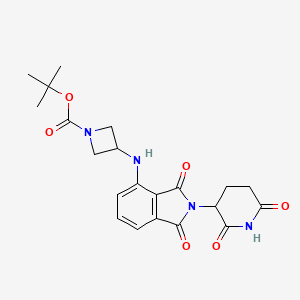
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
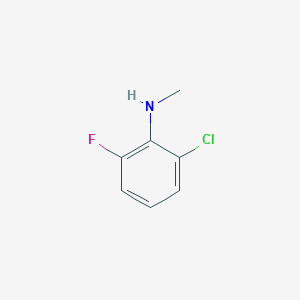
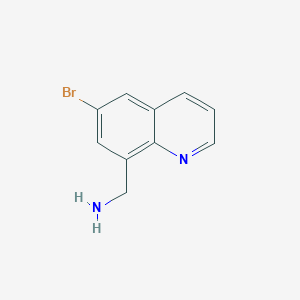
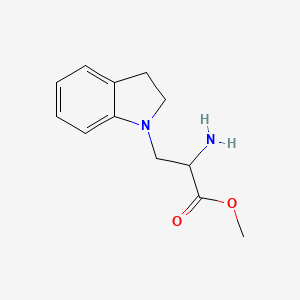
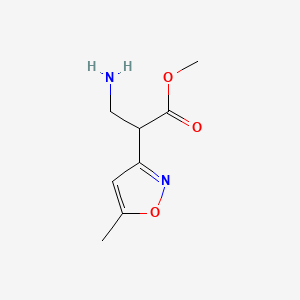

![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)
